Product packaging for Ala-gly-ser-glu(Cat. No.:CAS No. 61756-28-3)

Ala-gly-ser-glu

Cat. No.: B1582881
CAS No.: 61756-28-3
M. Wt: 362.34 g/mol
InChI Key: VLAFRQCSFRYCLC-FXQIFTODSA-N
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Description

Significance of Short Peptides in Complex Biological Processes and Advanced Materials Science

Short peptides, typically consisting of two to twenty amino acids, are pivotal players in a vast array of biological functions. longdom.org They act as signaling molecules, hormones, and neurotransmitters, participating in cell-to-cell communication, regulating enzymatic activity, and modulating immune responses. longdom.org The specific sequence of amino acids in a peptide dictates its unique three-dimensional structure and, consequently, its biological function. vaia.com This sequence--function relationship allows for a high degree of specificity in their interactions with other molecules.

The study of short peptides offers several advantages. Their relatively simple structures make them easier to synthesize and modify compared to larger proteins. unacademy.com Furthermore, ultra-short peptides (seven or fewer amino acids) can sometimes penetrate cell membranes, a significant advantage for potential therapeutic applications. explorationpub.com

Beyond their biological roles, peptides are increasingly recognized as valuable building blocks in materials science. longdom.org Their ability to self-assemble into well-defined nanostructures, such as hydrogels and nanoparticles, has opened up new avenues for creating functional materials for tissue engineering, drug delivery, and biosensing. longdom.orgchinesechemsoc.org

Overview of Oligopeptide Chemistry and Its Evolution in Contemporary Research

The field of oligopeptide chemistry has undergone significant evolution, driven by advancements in synthesis and purification techniques. The development of solid-phase peptide synthesis (SPPS) revolutionized the field, enabling the controlled and efficient production of custom peptide sequences. longdom.org More recently, there has been a growing emphasis on developing greener and more sustainable synthetic methods, including liquid-phase synthesis and chemo-enzymatic strategies. rsc.orgmdpi.com

Contemporary research in oligopeptide chemistry is focused on creating complex supramolecular systems with dynamic features like molecular recognition and stimuli-responsiveness. chinesechemsoc.org These efforts aim to develop "life-like" materials with enhanced programmability and adaptability for sophisticated biomedical applications. chinesechemsoc.org The ability to fine-tune the chemical and physical properties of oligopeptides by altering their amino acid sequence provides a powerful tool for designing novel materials and therapeutics. explorationpub.com

Specific Academic Relevance of Ala-Gly-Ser-Glu: A Focus on Research Trajectories

The tetrapeptide this compound has been a subject of specific academic inquiry, primarily due to its identification as a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). nih.govnih.govtandfonline.com Research has demonstrated that this compound is selectively chemotactic for eosinophils, meaning it can attract these specialized immune cells to a specific location. nih.govtandfonline.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C14H23N4O8 chemicalbook.com
Molecular Weight 375.35 g/mol chemicalbook.com
CAS Number 61756-28-3 chemicalbook.com
Amino Acid Sequence Alanine-Glycine-Serine-Glutamic AcidN/A

Studies have investigated the structure-activity relationship of this compound and related peptides, revealing that even minor modifications to the amino acid sequence can significantly alter their chemotactic activity. nih.gov For instance, research has shown a correlation between the ability of this compound to enhance the expression of IgG Fc receptors on eosinophils and its capacity to increase their cytotoxicity towards certain parasites. nih.gov

The research trajectories for this compound highlight its dual importance: as a biologically active molecule involved in immune responses and as a structural motif in the design of novel biomaterials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N4O8 B1582881 Ala-gly-ser-glu CAS No. 61756-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61756-28-3

Molecular Formula

C13H22N4O8

Molecular Weight

362.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C13H22N4O8/c1-6(14)11(22)15-4-9(19)16-8(5-18)12(23)17-7(13(24)25)2-3-10(20)21/h6-8,18H,2-5,14H2,1H3,(H,15,22)(H,16,19)(H,17,23)(H,20,21)(H,24,25)/t6-,7-,8-/m0/s1

InChI Key

VLAFRQCSFRYCLC-FXQIFTODSA-N

SMILES

CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

sequence

AGSE

Origin of Product

United States

Methodologies for the Synthesis and Production of Ala Gly Ser Glu

Chemical Synthesis Approaches for Defined Peptide Sequences

The creation of a defined peptide sequence like Ala-Gly-Ser-Glu necessitates a controlled, stepwise addition of amino acids. This is accomplished through established chemical synthesis methodologies that prevent unwanted side reactions and ensure the correct peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, renowned for its efficiency and suitability for automation. proteogenix.science The fundamental principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of protected amino acids to build the peptide chain. pearson.com Excess reagents and byproducts are easily removed by washing the resin, which simplifies the purification process. proteogenix.science

The choice of resin is a critical first step in SPPS as it influences the conditions required for both synthesis and final cleavage of the peptide. peptide.com Resins are typically composed of polymeric beads, such as polystyrene cross-linked with divinylbenzene, which are functionalized with a linker. biosynth.com This linker acts as a spacer and determines the conditions under which the completed peptide is cleaved from the solid support. biosynth.com

For the synthesis of a short peptide like this compound, a resin with a standard to high substitution level (e.g., 0.5 to 1.3 mmol/g) can be utilized. peptide.com The selection of the linker is dictated by the desired C-terminal functionality of the final peptide. To obtain the free carboxylic acid form of this compound, a Wang resin or a 2-chlorotrityl chloride resin would be appropriate choices. The Wang resin requires strong acidic conditions, typically using trifluoroacetic acid (TFA), for cleavage, while the 2-chlorotrityl chloride resin allows for cleavage under milder acidic conditions, which can be beneficial for sensitive peptides. peptide.com

Hydrophilic resins, such as those based on polyethylene (B3416737) glycol (PEG) like TentaGel, can also be employed. peptide.com These resins swell well in a variety of solvents, providing a more "peptide-like" environment that can help to reduce aggregation of the growing peptide chain. peptide.com

Table 1: Common Resins for Solid-Phase Peptide Synthesis

Resin TypeLinker TypeCleavage ConditionsC-Terminal ProductKey Features
Wang Resin p-alkoxybenzyl alcoholStrong acid (e.g., TFA)Carboxylic acidWidely used for Fmoc-based synthesis.
2-Chlorotrityl Chloride Resin 2-ChlorotritylMild acid (e.g., dilute TFA)Carboxylic acidGood for preparing protected peptide fragments and minimizing racemization. biosynth.compeptide.com
Merrifield Resin Benzyl (B1604629)Strong acid (e.g., HF)Carboxylic acidThe original resin for Boc-based synthesis. peptide.com
Rink Amide Resin Amide linkerStrong acid (e.g., TFA)Peptide amideUsed for synthesizing peptides with a C-terminal amide. biosynth.com
TentaGel Resin VariousDependent on linkerVariousPolystyrene-PEG composite with good swelling properties. peptide.com

To ensure the specific and sequential formation of peptide bonds, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. americanpeptidesociety.org The two most prominent strategies in SPPS are the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) approaches. americanpeptidesociety.orgbachem.com

The Fmoc/tBu strategy is the most widely used method in modern SPPS. iris-biotech.de The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). proteogenix.scienceiris-biotech.de The side chains of trifunctional amino acids, such as the hydroxyl group of Serine and the carboxylic acid group of Glutamic acid, are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.depeptide.com These side-chain protecting groups, along with the linkage to a Wang-type resin, are stable to the basic conditions of Fmoc deprotection but are cleaved simultaneously at the end of the synthesis with a strong acid like TFA. iris-biotech.de This orthogonality of the protecting groups is a key advantage of the Fmoc/tBu strategy. iris-biotech.de

The Boc/Bn strategy represents an earlier approach to SPPS. bachem.com In this method, the α-amino group is protected by the acid-labile Boc group, which is removed with a moderately strong acid like TFA. americanpeptidesociety.org The side-chain protecting groups, often benzyl (Bzl) ethers or esters, require a much stronger acid, such as hydrofluoric acid (HF), for their removal, which also cleaves the peptide from the Merrifield resin. peptide.combiosynth.com While still used in certain applications, the harsh conditions required for final cleavage in the Boc strategy have led to the wider adoption of the milder Fmoc approach. americanpeptidesociety.orgiris-biotech.de

For the synthesis of this compound, the side chains of Serine and Glutamic acid require protection. In an Fmoc-based synthesis, Fmoc-Ser(tBu)-OH and Fmoc-Glu(OtBu)-OH would be used. iris-biotech.depeptide.com In a Boc-based synthesis, Boc-Ser(Bzl)-OH and Boc-Glu(OBzl)-OH would be the corresponding building blocks. peptide.com

Table 2: Comparison of Fmoc and Boc Protecting Group Strategies

FeatureFmoc StrategyBoc Strategy
α-Amino Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Deprotection Condition Base (e.g., 20% piperidine in DMF) proteogenix.scienceAcid (e.g., TFA) americanpeptidesociety.org
Side-Chain Protecting Groups Acid-labile (e.g., tBu, Trt) iris-biotech.deStrong acid-labile (e.g., Bzl)
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF)
Key Advantage Mild deprotection conditions, orthogonality. iris-biotech.deUseful for sequences prone to racemization under basic conditions. americanpeptidesociety.org

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide requires the activation of the carboxyl group. askthenerd.com This is achieved using coupling reagents.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. americanpeptidesociety.orgbachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org To improve efficiency and reduce the risk of racemization, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues. americanpeptidesociety.orguniurb.it DIC is often preferred in automated SPPS because the resulting urea (B33335) byproduct is soluble in common washing solvents. bachem.com

Onium salts , such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are another major class of coupling reagents. proteogenix.science These reagents react with the carboxylic acid to form active esters in situ, leading to rapid and efficient coupling. HATU, which forms a highly reactive OAt ester, is considered one of the most efficient coupling reagents, particularly for difficult couplings.

For the synthesis of this compound, a typical coupling cycle in an Fmoc-based SPPS would involve:

Deprotection of the Fmoc group from the resin-bound peptide.

Washing the resin to remove the deprotection reagents.

Pre-activating the incoming Fmoc-protected amino acid with a coupling reagent (e.g., DIC/HOBt or HATU) and a base like N,N-diisopropylethylamine (DIPEA).

Adding the activated amino acid to the resin to form the new peptide bond.

Washing the resin to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence.

Table 3: Common Coupling Reagents in Peptide Synthesis

Reagent ClassExamplesMechanism of ActionNotes
Carbodiimides DCC, DIC, EDCForm O-acylisourea intermediateOften used with additives like HOBt to reduce racemization. americanpeptidesociety.orgbachem.com
Phosphonium Salts PyBOP, PyAOPForm active esters in situGenerally provide clean reactions.
Aminium/Uronium Salts HBTU, HCTU, HATUForm active esters in situHighly efficient; HATU is particularly effective for difficult sequences.
Protecting Group Strategies (e.g., Fmoc, Boc) and Deprotection Regimes

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable technique, particularly for the large-scale synthesis of short peptides. americanpeptidesociety.org In this approach, the protected amino acids are coupled sequentially in a suitable organic solvent.

The same principles of protecting group and coupling chemistry used in SPPS apply to solution-phase synthesis. mdpi.com For instance, the synthesis could start with a C-terminally protected glutamic acid ester (e.g., H-Glu-OBzl). This would then be coupled with N-terminally protected serine (e.g., Boc-Ser(Bzl)-OH) using a coupling reagent like DCC or EDC. askthenerd.comnih.gov After the coupling reaction, the product dipeptide would be purified, typically by extraction or chromatography. The N-terminal protecting group (Boc) would then be removed to allow for the coupling of the next amino acid in the sequence. This cycle of coupling, purification, and deprotection is repeated until the full tetrapeptide is assembled. acs.org

A key challenge in solution-phase synthesis is maintaining the solubility of the growing peptide chain. The choice of solvents and protecting groups is crucial to prevent aggregation and precipitation, which can hinder subsequent reaction steps.

Convergent Peptide Synthesis Strategies

Convergent synthesis, also known as fragment condensation, offers an alternative to the linear, one-amino-acid-at-a-time approach. nih.gov In this strategy, the target peptide is assembled from several smaller, pre-synthesized peptide fragments. For this compound, one could synthesize the dipeptides Ala-Gly and Ser-Glu separately.

For example, the fragment Boc-Ala-Gly-OH could be synthesized using solution-phase methods. Separately, the fragment H-Ser(tBu)-Glu(OtBu)-OH could be prepared. These two protected fragments would then be coupled together using a suitable coupling reagent that minimizes racemization, a significant risk when coupling peptide fragments. publish.csiro.au After the final coupling, all protecting groups would be removed in a single step to yield the desired tetrapeptide.

This approach can be particularly advantageous for the synthesis of longer peptides, as the purification of intermediate fragments is often easier than the purification of a long, full-length peptide from numerous small molecule impurities and deletion sequences that can accumulate during a lengthy linear synthesis. nih.gov Convergent strategies can also combine solid-phase and solution-phase techniques, where protected peptide fragments are synthesized on a resin, cleaved while still protected, and then coupled together in solution. peptide.comgoogle.com

Enzymatic Synthesis and Biocatalytic Routes for Peptide Ligation

Chemoenzymatic peptide synthesis leverages hydrolase enzymes, such as proteases, to catalyze the formation of peptide bonds in a controlled manner. nih.gov This approach is particularly advantageous as it is a clean and mild procedure compared to conventional chemical synthesis, which often involves harsh chemicals and complex protection-deprotection steps. nih.gov The synthesis can proceed via two main routes: the thermodynamically controlled (equilibrium) approach or the kinetically controlled approach. For the synthesis of a defined sequence like this compound, the kinetically controlled synthesis is often preferred. In this method, an activated C-terminal ester of the donor amino acid (or peptide) is reacted with the N-terminal amine of the acceptor amino acid (or peptide), catalyzed by an enzyme. The enzyme facilitates aminolysis over hydrolysis, leading to peptide bond formation.

Identification and Engineering of Peptidases for Directed Synthesis

The successful enzymatic synthesis of this compound hinges on the selection of a suitable peptidase or ligase. Enzymes like subtilisin, chymotrypsin (B1334515), or papain are commonly used in peptide synthesis. nih.gov However, their native specificity may not be ideal for the required Ala-Gly, Gly-Ser, and Ser-Glu ligations. The key challenge lies in identifying an enzyme that can efficiently catalyze these specific peptide bonds without causing unwanted hydrolysis of the newly formed peptide.

Research Findings:

Enzyme Screening: The process begins with screening a library of known peptidases for their ability to catalyze the desired ligation steps. For instance, a serine protease like subtilisin might be evaluated for its ability to couple an Alanine-ester with Glycine (B1666218).

Protein Engineering: Often, natural enzymes lack the required specificity or efficiency. Advances in protein engineering allow for the modification of enzyme active sites to enhance their affinity for the specific substrates (Ala, Gly, Ser, Glu derivatives) and improve the synthesis-to-hydrolysis ratio. nih.gov This can involve site-directed mutagenesis to alter amino acid residues in the enzyme's binding pocket.

Bioinformatics: Modern approaches may use bioinformatics to mine genomic databases for cryptic biosynthetic gene clusters that encode for peptide-modifying enzymes, which could then be adapted for the synthesis of novel sequences like this compound. biorxiv.orgbiorxiv.org For example, β-aminopeptidases represent a unique class of enzymes that can be used as biocatalysts for synthesizing peptides containing β-amino acids, and similar principles of discovery and application could be applied to find enzymes for α-peptide synthesis. nih.gov

Enzyme ClassPotential CandidatesRationale for Selection/Engineering
Serine Proteases Subtilisin, α-ChymotrypsinBroad specificity which can be narrowed through engineering. Known to be active in organic solvents, which favors synthesis over hydrolysis. nih.gov
Cysteine Proteases Papain, BromelainCatalyze peptide bond formation under mild conditions. Engineering can improve specificity for the required amino acid sequence. nih.gov
Peptide Ligases Sortase A, Butelase 1Highly specific enzymes that form peptide bonds. Would require engineering to recognize the specific sequence fragments of this compound.

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and purity of this compound, several reaction parameters must be meticulously optimized. The goal is to shift the reaction equilibrium towards synthesis and minimize competing hydrolysis reactions. nih.gov

Key Optimization Parameters:

pH: The pH of the reaction medium is critical as it affects the ionization state of the substrates and the catalytic activity of the enzyme. A slightly alkaline pH can sometimes favor aminolysis, but a high pH may also lead to the hydrolysis of the ester substrate. nih.gov

Temperature: The optimal temperature depends on the specific enzyme and substrates used. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation or increased hydrolysis. nih.gov

Substrate Concentration: A high concentration of the nucleophile (the amino component) is often used to outcompete water in the active site, thereby favoring peptide bond formation over hydrolysis. nih.gov

Organic Co-solvents: The addition of water-miscible organic solvents (e.g., dimethylformamide, glycerol) can reduce the water activity, which suppresses the hydrolytic side reaction and can improve the solubility of non-polar substrates. nih.govubc.ca

Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier separation from the reaction mixture, facilitating its reuse and continuous processing.

ParameterTested RangeOptimal Value (Hypothetical)Impact on this compound Yield
pH 6.0 - 9.08.0Balances enzyme activity with substrate stability, maximizing the aminolysis/hydrolysis ratio. nih.gov
Temperature (°C) 25 - 5040Increases reaction rate without significant enzyme denaturation or increased hydrolysis. nih.gov
Nucleophile Excess 1:1 - 1:101:5 (Acyl Donor:Nucleophile)High nucleophile concentration favors the synthetic pathway over hydrolysis. nih.gov
Organic Solvent (%) 0 - 50%30% DMFReduces water activity, shifting equilibrium towards peptide synthesis. ubc.ca

Advanced Purification and Methodological Quality Control Post-Synthesis

Following synthesis, the crude product is a mixture containing the target peptide, unreacted starting materials, truncated or deletion sequences, and by-products from side reactions. A multi-step purification and analysis workflow is essential to isolate this compound and verify its identity and purity. lcms.cz

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for purifying synthetic peptides. mtoz-biolabs.com It separates molecules based on their hydrophobicity.

Methodology: The crude peptide mixture is injected into an HPLC system equipped with a stationary phase column containing hydrophobic material (typically C18). A mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is passed through the column. lcms.cz A gradient is created by gradually increasing the concentration of the organic solvent. More hydrophobic molecules, including the target peptide, are retained longer on the column and elute at a higher organic solvent concentration than more polar impurities. lcms.cznih.gov

Research Findings:

Column Choice: A C18 column is generally suitable for separating small peptides like this compound.

Mobile Phase Additives: Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a low concentration (e.g., 0.1%). It acts as an ion-pairing agent, improving peak shape and resolution. lcms.czresearchgate.net

Purity Assessment: The purity of the collected fractions is assessed by analytical HPLC, where the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. windows.net

ParameterSpecification (Example Protocol)Purpose
Column C18, 5 µm particle size, 4.6 x 250 mmProvides high-resolution separation of peptides based on hydrophobicity.
Mobile Phase A 0.1% TFA in WaterAqueous phase for eluting hydrophilic impurities.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for eluting the hydrophobic peptide. nih.gov
Gradient 5% to 60% B over 30 minutesGradually increases mobile phase hydrophobicity to elute molecules with varying affinities for the column. lcms.cz
Detection UV Absorbance at 214/280 nmDetects peptide bonds (214 nm) and aromatic residues (280 nm, not present in this compound). thermofisher.com

Mass Spectrometry (MS) for Post-Synthesis Sequence and Purity Validation

Mass spectrometry is an indispensable tool for confirming the identity of a synthesized peptide. nih.govnih.gov It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z).

Methodology: The purified peptide fraction from HPLC is introduced into a mass spectrometer, often directly via an LC-MS interface. mtoz-biolabs.com Electrospray ionization (ESI) is a common technique used to generate charged peptide ions in the gas phase. ub.edu The mass analyzer then separates these ions based on their m/z value, generating a spectrum where the most prominent peak corresponds to the molecular weight of the peptide.

Research Findings:

Molecular Weight Confirmation: The experimentally determined mass of the peptide is compared to its theoretical (calculated) mass. A match confirms that the peptide has the correct composition of amino acids.

Sequence Validation: Tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence. In MS/MS, the parent peptide ion is isolated and fragmented, producing a series of daughter ions. The mass differences between these fragments correspond to individual amino acid residues, allowing the sequence to be read directly. rsc.orgresolvemass.ca

AnalysisTechniqueExpected Result for this compoundPurpose
Identity Confirmation ESI-MSExperimental m/z matches theoretical m/z (e.g., [M+H]⁺ = 377.15 Da)Confirms the correct elemental composition and molecular weight of the synthesized peptide. mtoz-biolabs.comnih.gov
Sequence Validation MS/MSFragmentation pattern corresponds to the sequence this compoundProvides definitive proof of the correct amino acid order. resolvemass.ca

Spectroscopic Methods for Confirmation of Synthesized Product Integrity

In addition to HPLC and MS, other spectroscopic methods are employed to confirm the structural integrity and concentration of the final peptide product.

Methodology & Findings:

UV-Visible (UV-Vis) Spectroscopy: This technique is used for rapid quantification and purity assessment. The peptide bond absorbs strongly around 214 nm. By measuring the absorbance at this wavelength, the concentration of the peptide solution can be determined using the Beer-Lambert law. The absence of significant absorbance at other wavelengths can indicate the absence of certain types of impurities. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of the peptide in solution. While a short, linear tetrapeptide like this compound is unlikely to form a stable secondary structure (like an α-helix or β-sheet), its CD spectrum would be characteristic of a random coil. This can be used as a fingerprint to confirm that the peptide is correctly folded (or unfolded, in this case) and not aggregated. mdpi.com

Terahertz Spectroscopy: This is an emerging technique that analyzes low-frequency molecular vibrations. For peptides, the resulting spectra can provide information related to secondary structure and collective hydrogen bond networks, offering another layer of structural confirmation. researchgate.net

MethodInformation ObtainedRelevance for this compound
UV-Vis Spectroscopy Peptide concentration, presence of certain impuritiesQuantifies the purified peptide by measuring absorbance at ~214 nm. mdpi.com
Circular Dichroism (CD) Secondary structure (α-helix, β-sheet, random coil)Confirms a predominantly random coil conformation, as expected for a short, flexible peptide. mdpi.com
Nuclear Magnetic Resonance (NMR) 3D structure, residue connectivityWhile complex, NMR can provide ultimate proof of structure and connectivity, though it is not typically required for routine quality control of simple peptides. rsc.org

Advanced Structural and Conformational Characterization of Ala Gly Ser Glu

Spectroscopic Analysis of Peptide Conformation and Dynamics

Spectroscopic methods are invaluable for examining the conformation of peptides in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) signals, detailed information about the peptide's conformation can be obtained. nih.gov

For the tetrapeptide Ala-Gly-Ser-Glu, NMR studies can reveal the presence of specific secondary structures, like β-turns. nih.gov The temperature dependence of the amide proton chemical shifts can indicate which protons are involved in intramolecular hydrogen bonds, a key feature of stable secondary structures. nih.gov Furthermore, the pH dependence of the NMR spectrum can provide insights into intramolecular ionic interactions that may stabilize certain conformations. nih.gov For instance, an interaction between the N-terminal amino group and the C-terminal carboxyl group can influence the conformational equilibrium. nih.gov

Table 1: Key NMR Parameters for Conformational Analysis of Tetrapeptides

NMR ParameterInformation Provided
Chemical Shifts (¹H, ¹³C)Provides information on the local electronic environment of each nucleus, which is sensitive to conformation.
Vicinal Coupling Constants (³J)Related to dihedral angles, providing constraints on the peptide backbone and side-chain conformations. nih.gov
Nuclear Overhauser Effect (NOE)Indicates through-space proximity between protons, providing distance constraints for structure calculation. acs.org
Temperature Coefficients of Amide ProtonsIdentifies amide protons involved in hydrogen bonds, which have smaller temperature coefficients. nih.gov
¹³C Spin-Lattice Relaxation Times (T₁)Provides information on the mobility of different parts of the peptide. nih.gov

This table provides a general overview of the application of NMR parameters in peptide conformational analysis.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. oup.compnas.org It measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. pnas.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, β-turns, and random coils. pnas.orgsubr.edu

For a short peptide like this compound, CD spectroscopy can be used to estimate the relative populations of these secondary structural elements in solution. nih.gov The technique is particularly useful for studying conformational changes induced by variations in environmental conditions such as temperature, pH, or the presence of different solvents. subr.edunih.gov It is important to note that for short peptides, the spectral contributions can be distinct from those of larger proteins, and the analysis may require specialized algorithms. elte.hu

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength of Maxima/Minima (nm)
α-HelixNegative bands at ~222 and ~208 nm, positive band at ~193 nm
β-SheetNegative band around 218 nm, positive band around 195 nm
β-TurnCan exhibit a variety of spectral shapes, often with a negative band between 200-210 nm and a positive band near 190 nm. subr.edu
Random CoilStrong negative band around 195 nm and weak positive ellipticity above 210 nm

This table presents typical wavelength ranges for different secondary structures observed in CD spectroscopy. The exact positions and intensities can vary depending on the specific peptide sequence and solvent conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for analyzing the vibrational modes of peptide bonds, providing information about the secondary structure. shimadzu.comacs.org The most informative region in the FTIR spectrum of a peptide is the amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. shimadzu.comresearchgate.net The frequency of this band is sensitive to the hydrogen-bonding environment and the geometry of the peptide backbone, making it a reliable indicator of secondary structure. shimadzu.comlew.ro

By deconvoluting the amide I band into its constituent components, the relative amounts of α-helices, β-sheets, β-turns, and random coils can be estimated. shimadzu.com The amide II and amide III bands can also provide complementary structural information. shimadzu.comacs.org FTIR is versatile and can be used to study peptides in various states, including solids and solutions. shimadzu.comtandfonline.com

Table 3: Typical Amide I Frequencies for Different Secondary Structures in Peptides

Secondary StructureTypical Amide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658 lew.ro
β-Sheet1620 - 1640 and 1680 - 1700 (antiparallel) lew.ro
β-Turn1660 - 1685 lew.ro
Random Coil1640 - 1650

This table shows the general frequency ranges for the amide I band corresponding to various secondary structures. The precise frequencies can be influenced by the specific peptide sequence and its environment.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

X-ray Crystallography for Solid-State Structural Determination of Tetrapeptides

Crystallographic analysis of tetrapeptides has revealed a diversity of conformational states, including various types of β-turns and even multiple distinct conformers of the same peptide within a single crystal or in different crystal forms (polymorphs). acs.org These findings highlight the conformational flexibility of short peptides and the influence of crystal packing forces on their structure. acs.org While providing an atomic-resolution picture, it is important to remember that the solid-state structure may not be the only conformation present in solution. acs.org

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Sequence Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and confirming the amino acid sequence of peptides. In advanced MS techniques, such as tandem mass spectrometry (MS/MS), the peptide is first ionized and then fragmented in a controlled manner. The resulting fragment ions are then analyzed to deduce the peptide's sequence. wm.edunih.gov

For a tetrapeptide like this compound, collision-induced dissociation (CID) is a common fragmentation method. wm.edu The fragmentation patterns of tetrapeptides are influenced by factors such as the position of the amino acids and their basicities. wm.edu The most common fragment ions observed are b- and y-ions, which result from cleavage of the peptide amide bonds. Analysis of the mass differences between these fragment ions allows for the unambiguous determination of the amino acid sequence. osu.edu

Table 4: Common Fragment Ions in Peptide Mass Spectrometry

Ion TypeDescription
b-ionsContain the N-terminus and are formed by cleavage of a peptide bond.
y-ionsContain the C-terminus and are formed by cleavage of a peptide bond.
a-ionsFormed by the loss of a carbonyl group from a b-ion.
z-ionsFormed by cleavage of the N-Cα bond in the peptide backbone. nih.gov

This table summarizes the main types of fragment ions generated during the mass spectrometric analysis of peptides.

Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational chemistry and molecular dynamics (MD) simulations provide powerful tools to complement experimental studies of peptide conformation and dynamics. neurips.ccopenreview.net These methods can be used to explore the potential energy landscape of a peptide, identify stable conformations, and simulate its dynamic behavior over time. nih.govresearchgate.net

For this compound, MD simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to understand how the environment influences its structure. researchgate.netrsc.org These simulations can provide detailed insights into the conformational flexibility of the peptide, the transitions between different states, and the role of intramolecular and intermolecular interactions in stabilizing specific structures. neurips.ccnih.gov Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts or CD spectra, which can then be compared with experimental data for validation. nih.gov

Table 5: Common Computational Methods for Peptide Analysis

MethodApplication
Molecular Mechanics (MM)Used for energy minimization and to calculate the potential energy of different conformations. nih.gov
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms over time, providing insights into conformational dynamics and stability. neurips.ccnih.gov
Quantum Mechanics (QM)Provides a more accurate description of electronic structure and can be used to calculate properties like chemical shifts. researchgate.net
Coarse-Grained (CG) SimulationsA simplified representation that allows for the simulation of larger systems and longer timescales. rsc.org

This table outlines some of the computational techniques frequently employed in the study of peptide structure and dynamics.

Conformational Sampling and Free Energy Landscape Analysis

The conformational flexibility of peptides like this compound is critical to their biological function. Understanding the accessible conformations and their corresponding energy levels provides insight into how these molecules might interact with their environment.

Detailed Research Findings:

Enhanced conformational sampling methods, such as multicanonical molecular dynamics simulations, are employed to explore the vast conformational space of peptides. nih.gov These methods allow researchers to overcome energy barriers and sample a wide range of structures that would be inaccessible with standard molecular dynamics simulations. nih.gov From these simulations, a free energy landscape can be constructed, which maps the potential energy of the peptide as a function of specific geometric parameters, such as backbone dihedral angles (phi and psi). nih.govmpg.de

The resulting landscape reveals the most stable and several metastable conformations of the peptide. nih.gov For short peptides, these conformations often include extended structures and various types of β-turns. nih.gov The stability of these conformations is influenced by a combination of intramolecular interactions within the peptide and interactions with the surrounding solvent (hydration effects). nih.gov The analysis of these landscapes can reveal how the specific amino acid sequence dictates the preferred secondary structures. nih.gov For instance, the presence of specific residues can favor the formation of certain β-turn types. nih.gov

Molecular dynamics simulations are a powerful tool to study the stability and dynamics of peptides. nih.gov These simulations can be performed using various force fields, such as OPLS-AA, and in the presence of explicit solvent models to mimic physiological conditions. nih.govdergipark.org.tr Analysis of the simulation trajectories provides information on the fluctuations of the peptide structure and the stability of different conformations over time. nih.govresearchgate.net

Table 1: Key Methodologies in Conformational Analysis

MethodologyDescriptionKey Insights
Enhanced Conformational Sampling Techniques like multicanonical molecular dynamics that accelerate the exploration of the conformational space. nih.govProvides access to a broader range of peptide conformations, including those separated by high energy barriers. nih.gov
Free Energy Landscape Analysis A map of the potential energy of a molecule as a function of specific coordinates, revealing stable and metastable states. nih.govmpg.demdpi.comIdentifies the most probable conformations and the energetic pathways between them. nih.gov
Molecular Dynamics (MD) Simulation A computational method that simulates the physical movements of atoms and molecules. nih.govresearchgate.netOffers detailed insights into the dynamic behavior and stability of peptide structures over time. nih.gov

Molecular Docking Studies with Hypothesized Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. dergipark.org.tr This method is instrumental in identifying potential binding partners and understanding the molecular basis of interaction.

Detailed Research Findings:

In the context of this compound, molecular docking studies could be employed to investigate its binding affinity and mode of interaction with hypothesized biomolecular targets. For example, given the composition of the peptide, potential targets could include enzymes where the peptide might act as an inhibitor or a modulator. The carboxyl group of the glutamic acid residue and the hydroxyl group of the serine residue could be key interaction points. mdpi.com

The process involves generating a set of possible conformations of the peptide and docking them into the active or allosteric site of a target protein. researchgate.netjchr.org The binding poses are then scored based on a function that estimates the binding free energy. dergipark.org.tr These studies can reveal specific interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the peptide-protein complex. researchgate.net For instance, studies on other peptides have shown that the carboxyl groups of aspartic and glutamic acid are crucial for coordinating with metal ions or forming hydrogen bonds with receptor residues. mdpi.com Similarly, serine's hydroxyl group can act as both a hydrogen bond donor and acceptor. sciexplor.com

While specific docking studies for this compound are not extensively reported in the provided context, the principles can be inferred from studies on similar peptides. For example, docking of the dipeptide Gly-Glu with caspase-3 has been performed to understand its anti-apoptotic properties. dergipark.org.tr Such studies provide a rationale for the peptide's activity and can guide the design of new therapeutic agents. dergipark.org.trmdpi.com

Table 2: Potential Interaction Sites of this compound in Molecular Docking

Amino Acid ResidueFunctional GroupPotential Interactions
Alanine (B10760859) (Ala) Methyl groupHydrophobic interactions. sciexplor.com
Glycine (B1666218) (Gly) -Provides conformational flexibility to the peptide backbone.
Serine (Ser) Hydroxyl groupHydrogen bond donor and acceptor. sciexplor.com
Glutamic Acid (Glu) Carboxyl groupElectrostatic interactions, hydrogen bonding, coordination with metal ions. mdpi.com

Simulation of Peptide-Surface Interactions

Understanding how peptides interact with material surfaces is crucial for applications in biomaterials, biosensors, and drug delivery. nih.govkit.edu Computational simulations provide atomic-level insights into these complex interactions.

Detailed Research Findings:

Simulations of peptide-surface interactions often involve placing the peptide near a model of the surface in a solvent environment and running molecular dynamics simulations. kit.eduresearchgate.net These simulations can reveal the adsorption mechanism, the orientation of the peptide on the surface, and the key residues involved in the interaction. nih.gov

For a peptide like this compound, the interaction with a surface would be governed by a combination of electrostatic and hydrophobic forces. mdpi.com The glutamic acid residue, with its negatively charged carboxyl group, is expected to have a strong affinity for positively charged surfaces or surfaces rich in calcium ions, such as hydroxyapatite (B223615) (HAP). researchgate.netunito.it Studies on the adsorption of individual amino acids on HAP have shown that glutamic acid is a strong adsorbate due to its high calcium affinity and propensity to donate hydrogen bonds. unito.it

The nature of the surface is also a critical factor. For instance, interactions with metallic surfaces like gold would be different from those with metal oxides like silica (B1680970) or titania. kit.edud-nb.infocambridge.org On gold surfaces, amino acid side chains and the peptide backbone can interact through various mechanisms, including coordination of carboxyl and amino groups. d-nb.info

Table 3: Factors Influencing Peptide-Surface Interactions

FactorDescriptionExample
Peptide Sequence The specific amino acids and their order determine the charge, hydrophobicity, and hydrogen bonding potential of the peptide. mdpi.comThe negatively charged glutamic acid in AGSE is expected to interact strongly with positively charged surfaces. unito.it
Surface Chemistry The chemical composition and charge of the surface material dictate the types of interactions that can occur. mdpi.comcambridge.orgHydroxyapatite, with its calcium ions, shows strong affinity for acidic amino acids. researchgate.netunito.it
Solvent Environment The solvent (usually water) mediates the interactions between the peptide and the surface. researchgate.netWater molecules can form structured layers on the surface, influencing peptide adsorption. researchgate.net
Peptide Conformation The three-dimensional structure of the peptide can change upon interaction with the surface. rsc.orgA flexible peptide may adopt a conformation that maximizes its favorable interactions with the surface. rsc.org

Biochemical and Cellular Interaction Mechanisms of Ala Gly Ser Glu in Vitro/cellular Models

Interactions with Specific Enzymes and Receptors

The interaction of peptides with enzymes and receptors is a fundamental aspect of their biological function. This can range from serving as a substrate for peptidases to acting as a ligand that modulates receptor activity.

For instance, some endopeptidases show a preference for cleaving peptide bonds where small amino acids like Glycine (B1666218), Serine, or Alanine (B10760859) are located at the P1' position (the amino acid residue immediately C-terminal to the scissile bond) unimi.itmdpi.com. Glutamic acid (Glu) is also recognized by certain peptidases. For example, TGP1, a glutamic peptidase from Talaromyces emersonii, shows a preference for large residues like Glutamine or Phenylalanine at the P1 position and smaller amino acids such as Alanine, Glycine, or Serine at the P1' position unimi.itmdpi.com. Another example is the equine arterivirus serine peptidase, which cleaves after Glutamine or Glutamic acid at the P1 position, with a preference for Glycine, Serine, or Alanine at the P1' position oup.com.

Conversely, studies on dipeptidyl-peptidase 7 (DPP7) have demonstrated its ability to cleave substrates containing Glycine and Serine at the P1 position nih.govucsf.edu. The rate-limiting step for the hydrolysis of dipeptide derivatives by dipeptidyl peptidase 4 (DP4) has been shown to be the acylation reaction for substrates with Alanine or Serine in the P1 position plos.org.

Based on these general peptidase specificities, it can be hypothesized that the Ala-Gly-Ser-Glu tetrapeptide could be a substrate for various peptidases, with potential cleavage sites between Ala-Gly, Gly-Ser, and Ser-Glu. However, without direct experimental data, the precise kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for these potential cleavages remain undetermined.

Peptides can act as modulators of enzyme activity, either inhibiting or activating their function. While no studies were found that specifically investigate the modulatory effect of this compound on enzyme activity, research on similar peptide sequences provides some clues.

For example, Trigramin, a peptide containing a Glu-Ala-Gly-Glu sequence, has been identified as a competitive inhibitor of fibrinogen binding to platelet receptors nih.gov. This suggests that peptides with similar sequences might exhibit inhibitory activities towards specific protein-protein interactions. The inhibitory constant (Ki) for Trigramin's inhibition of 125I-fibrinogen binding to ADP-stimulated platelets was determined to be 2 x 10-8 M nih.gov.

Furthermore, the individual amino acids of the tetrapeptide are known to be involved in enzyme modulation. For instance, some peptides composed of Glycine, Serine, and Glutamic acid are considered to be α-glucosidase inhibitors athenaes.com. The inhibitory mechanism often involves the formation of hydrogen bonds with the active site of the enzyme, leading to a more stable peptide-enzyme complex and preventing the enzyme from binding to its natural substrate athenaes.com.

It is plausible that the this compound tetrapeptide could modulate the activity of certain enzymes, potentially through competitive or allosteric mechanisms. However, dedicated studies are required to identify the specific enzymes it may target and to quantify its inhibitory or activating potential.

The interaction of peptides with cell surface receptors is a key mechanism for initiating intracellular signaling cascades. While direct receptor binding studies for the this compound tetrapeptide are not available, the binding properties of its constituent amino acids and similar peptides to various receptors have been investigated.

Studies on plant glutamate-like receptors (GLRs) have shown that they can be gated by several amino acids. For example, Arabidopsis thaliana GLR3.4 is gated by Asparagine, Serine, and Glycine imrpress.com. Furthermore, the ligand-binding domain of GLR3.3 has been shown to bind L-Glutamic acid, L-Alanine, and L-Serine with micromolar affinities peptide.co.jp. This suggests that the individual amino acids of the tetrapeptide have the capacity to interact with specific receptors.

Table 1: In Vitro Affinity of Amino Acids for the GLR3.3 Ligand-Binding Domain

LigandAffinity (Kd in µM)
L-Glutamic acid~10
L-Alanine~10
L-Serine~10
Glycine~100

Data sourced from studies on Arabidopsis thaliana GLR3.3 peptide.co.jp.

In mammalian systems, the peptide Trigramin, which contains a Glu-Ala-Gly-Glu sequence, binds to platelet receptors nih.gov. The dissociation constant (Kd) for the binding of 125I-Trigramin to ADP-stimulated platelets is 2.1 x 10-8 M nih.gov. This indicates that a peptide with a sequence highly similar to a fragment of this compound can exhibit high-affinity binding to a specific receptor.

Modulation of Enzyme Activity (Inhibition or Activation)

Role in Intracellular Signaling Pathways (In vitro/Cellular Models)

Peptides and their constituent amino acids can influence intracellular signaling pathways, thereby regulating various cellular processes. The mTOR and ERK1/2 pathways are two critical signaling cascades that are often modulated by nutrient availability, including amino acids.

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism mdpi.com. The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels. While there are no direct studies on the effect of the this compound tetrapeptide on the mTOR pathway, research on its constituent amino acids suggests a potential role.

Studies have shown that amino acids such as Serine and Glutamic acid can activate the mTORC1 pathway cardiff.ac.ukd-nb.info. In one study, it was demonstrated that in bEnd.3 cells, the uptake of Serine and Glutamic acid was necessary for the activation of the mTORC1 pathway during infection cardiff.ac.ukd-nb.info. Conversely, a deficiency of these amino acids led to the inhibition of mTORC1 activation cardiff.ac.ukd-nb.info. Glutamate (B1630785) supplementation has also been shown to increase the ratio of phosphorylated mTOR to total mTOR in the jejunum and ileum of piglets, indicating activation of the mTOR signaling pathway mdpi.com.

Given that this compound can be hydrolyzed into its constituent amino acids, it is plausible that it could indirectly modulate the mTOR pathway by increasing the intracellular concentrations of Alanine, Glycine, Serine, and Glutamic acid. This, in turn, could lead to the activation of mTORC1 and its downstream effectors. However, direct experimental evidence for this hypothesis is currently lacking.

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival oup.com. Similar to the mTOR pathway, the ERK1/2 pathway can be influenced by amino acids.

Studies have shown that amino acids can activate the ERK1/2 pathway in various cell types. This activation can be mediated by G protein-coupled receptors such as the T1R1/T1R3 taste receptor, which can sense extracellular amino acids. For example, in MIN6 pancreatic ß-cells, Alanine and Serine have been shown to activate ERK1/2.

It is therefore conceivable that the this compound tetrapeptide, or its constituent amino acids upon cleavage, could modulate the ERK1/2 signaling pathway. This could occur through direct interaction with cell surface receptors or indirectly by altering the intracellular amino acid pool. As with the mTOR pathway, further research is required to directly investigate the effect of this compound on ERK1/2 signaling and to elucidate the underlying molecular mechanisms.

Potential Cross-Talk with Other Signaling Cascades (e.g., NF-κB, Nrf2)

While direct studies on the interaction of the specific tetrapeptide this compound with the NF-κB and Nrf2 signaling cascades are not extensively documented, the behavior of its constituent amino acids and similar peptides provides a basis for potential interactions. The amino acids Alanine (Ala), Glycine (Gly), Serine (Ser), and Glutamic acid (Glu) have been recognized as crucial components in processes that modulate inflammatory and oxidative stress responses. researchgate.net

NF-κB Pathway: The NF-κB (nuclear factor kappa-B) pathway is a central regulator of inflammation. Some amino acids, including Glycine, have been shown to inhibit the NF-κB signaling pathway, which can lead to a reduction in intestinal inflammation. researchgate.net Given that Ala, Gly, Ser, and Glu are considered essential for protecting the mucosal barrier and reducing inflammation, it is plausible that peptides composed of these residues, such as this compound, could exert anti-inflammatory effects, potentially through modulation of the NF-κB pathway. researchgate.net

Nrf2 Pathway: The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant defenses. mdpi.com Bioactive peptides can activate this pathway by interacting with Keap1, which under normal conditions promotes the degradation of Nrf2. mdpi.comresearchgate.net This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant genes. mdpi.com Molecular docking studies have suggested that hydrophilic amino acids like Glu and Ser, and hydrophobic ones like Gly and Ala, can interact with amino acid residues in the Kelch structural domain of Keap1. researchgate.net This suggests that this compound possesses the necessary components to potentially interact with Keap1 and activate the cytoprotective Nrf2 signaling pathway. mdpi.comresearchgate.net

Analysis of Peptide-Protein Interactions

The interaction of peptides with proteins is fundamental to their biological activity. These interactions are governed by the peptide's amino acid sequence, which dictates its size, charge, hydrophobicity, and capacity to form secondary structures like α-helices and β-sheets. Amino acids such as Ala and Glu are known to be good α-helix formers, while Gly provides conformational flexibility, and Ser offers a polar hydroxyl group for hydrogen bonding. nih.gov These characteristics suggest that this compound has the potential to engage in specific interactions with various protein targets.

Direct Binding Assays with Protein Targets

Direct binding assays are essential for identifying the specific molecular targets of a peptide. For tetrapeptides similar to this compound, such assays have demonstrated interactions with components of the immune system. A notable study found that the related ECF-A tetrapeptide, Val-Gly-Ser-Glu, dose-dependently enhances the rosetting of human eosinophils with complement-coated sheep erythrocytes (EAC3b), a process indicative of an interaction with and enhancement of eosinophil complement receptors. medchemexpress.com This suggests a potential role for such peptides in modulating immune cell function through direct receptor binding.

Additionally, peptide motifs containing the -Ala-Ser-Glu- sequence have been implicated in other biological interactions. For instance, the peptide motif Asp-Ala-Ser-Glu (DASE) is noted within a protein sequence that could be a target for antifungal drugs, highlighting the potential for this sequence to be part of a larger protein-protein interaction interface. researchgate.net

Peptide/MotifAssay TypeObserved InteractionPotential TargetReference
Val-Gly-Ser-GluErythrocyte Rosetting AssayEnhanced rosetting of eosinophils with complement-coated erythrocytes (EAC3b).Eosinophil Complement Receptors medchemexpress.com
Asp-Ala-Ser-Glu (DASE)Protein Motif AnalysisIdentified as a potential functional motif within a larger protein.Protein interaction domains researchgate.net

Modulation of Protein-Protein Interactions

Peptides can modulate protein-protein interactions (PPIs) by mimicking binding epitopes or by inducing conformational changes in target proteins. The sequence of this compound combines features that could be effective in modulating PPIs. The presence of both hydrophobic (Ala) and hydrophilic/charged (Ser, Glu) residues allows for amphipathic interactions, while the glycine residue imparts a high degree of flexibility. This flexibility can allow the peptide to adapt its conformation to fit into diverse protein binding pockets. nih.gov

Linker regions in proteins, which are often rich in residues like Gly, Ser, Ala, and Glu, play a crucial role in mediating the correct folding and interaction between protein domains. nih.govpnas.org The composition of this compound is reminiscent of these natural linkers, suggesting it could potentially interfere with or stabilize interactions between protein domains. While direct evidence of this compound modulating a specific PPI is not available, its structural characteristics are consistent with those of peptides known to participate in such interactions.

Cellular Uptake and Intracellular Localization Mechanisms (In vitro Models)

The ability of peptides to enter cells is a critical determinant of their pharmacological activity. For small, hydrophilic peptides like this compound, cellular uptake is often mediated by specific transporter proteins. Research using Xenopus laevis oocytes injected with ovine poly(A)+ RNA demonstrated that the tetrapeptides this compound and Val-Gly-Ser-Glu are transported into the cells. This uptake suggests the involvement of one or more peptide transporters (PepT) expressed from the injected RNA. This carrier-mediated process is a common mechanism for the cellular uptake of di-, tri-, and some tetrapeptides.

The general mechanisms for peptide uptake into cells are broadly categorized as either direct translocation across the cell membrane or, more commonly, through various forms of endocytosis. nih.gov These endocytic pathways can include macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. nih.gov The specific pathway utilized can depend on the peptide's sequence, concentration, and the cell type. nih.gov For instance, studies on the dipeptide Ser-Glu have shown that it can be used as a ligand to target nanoparticles to cancer cells that overexpress the peptide transporter PEPT1, leading to internalization.

Detailed studies on the specific intracellular localization of this compound following its uptake have not been reported in the reviewed scientific literature. Therefore, its distribution within the cell and whether it accumulates in specific organelles like mitochondria or lysosomes remains to be determined.

Metabolic Stability and Enzymatic Degradation Pathways (In vitro/Ex vivo Models)

The therapeutic utility of peptides is often limited by their low metabolic stability and rapid degradation by peptidases. unc.edu In vitro and ex vivo studies indicate that small, unmodified peptides like this compound are susceptible to rapid enzymatic hydrolysis.

A study investigating the stability of the related tetrapeptide Val-Gly-Ser-Glu in rumen fluid demonstrated its rapid degradation. embl.de When incubated with rumen microorganisms in vitro, almost none of the unmodified peptide remained after 6 hours. This rapid breakdown is attributed to the action of microbial peptidases. However, the same study showed that modifying the peptide by acetylating its N-terminus rendered it significantly more stable, with the acetylated form surviving the 6-hour incubation. embl.de This indicates that the free N-terminus is a primary site for peptidase attack and that this compound is likely subject to similar rapid degradation by aminopeptidases.

PeptideModel SystemObservationImplication for this compoundReference
Val-Gly-Ser-Glu (Unmodified)Rumen fluid in vitroAlmost completely hydrolyzed within 6 hours.Likely to have low metabolic stability. embl.de
N-Acetyl-Val-Gly-Ser-GluRumen fluid in vitroSurvived incubation for 6 hours with no hydrolysis.N-terminal modification could enhance stability. embl.de

Peptidase-Mediated Hydrolysis and Degradation Kinetics

The degradation of this compound is mediated by the hydrolytic cleavage of its peptide bonds by various peptidases. The specific bonds that are cleaved and the rate of this hydrolysis depend on the substrate specificity of the enzymes present.

Aminopeptidases, which cleave amino acids from the N-terminus, are likely key enzymes in the degradation of this compound, as suggested by the protective effect of N-acetylation. embl.de Furthermore, endopeptidases can cleave internal peptide bonds. For example, some glutamic peptidases show a preference for cleaving peptide bonds where small amino acids like Ala, Gly, or Ser are in the P1' position (the residue C-terminal to the cleaved bond). nih.gov This suggests that the Gly-Ser and Ser-Glu bonds in the tetrapeptide could be susceptible to cleavage by such enzymes.

Kinetic studies on the hydrolysis of different peptide bonds provide insight into the potential degradation profile of this compound.

Ala-Gly bond: Studies on Zr(IV)-assisted peptide hydrolysis showed preferential cleavage of the Ala-Gly bond in the tetrapeptide Ala-Gly-Asp-Val. acs.org

Gly-Ser bond: This bond may be susceptible to cleavage by enzymes that prefer small, neutral residues. nih.gov

Ser-Glu bond: Studies with dipeptidyl peptidase 4 (DPP-IV), a type of serine protease, have identified peptides such as Gly-Pro-Ala-Glu as inhibitors, indicating the enzyme can accommodate a C-terminal glutamate. cambridge.org DPP-IV is also known to hydrolyze substrates with Ala or Ser at the penultimate position. plos.org The rate-limiting step for hydrolysis of substrates with alanine or serine in the P1 position by DPP4 is the acylation reaction. plos.org

The half-life of peptide bonds varies significantly. For instance, under specific Zr(IV)-catalyzed conditions at 37°C and pH 7.3, the half-life for the hydrolysis of the dipeptide Gly-Glu was estimated to be approximately 36.6 hours. acs.org In contrast, the degradation of Val-Gly-Ser-Glu in a complex biological fluid like rumen content was much faster, occurring within hours. embl.de This highlights the importance of the specific enzymatic environment in determining the ultimate degradation kinetics of the peptide.

Stability in Simulated Biological Fluids (e.g., plasma, gastrointestinal)

The stability of the tetrapeptide this compound in biological fluids is a critical factor determining its potential bioactivity and metabolic fate. In vitro studies using simulated biological fluids, such as plasma and gastrointestinal (GI) tract environments, provide essential insights into its susceptibility to enzymatic degradation. While direct and comprehensive stability data specifically for this compound is not extensively documented in dedicated studies, its stability can be inferred from the behavior of similar short-chain peptides and the known activity of proteolytic enzymes present in these fluids.

Stability in Simulated Gastrointestinal Fluids

The gastrointestinal tract presents a formidable barrier to peptide survival due to its fluctuating pH and the presence of a host of potent digestive enzymes. researchgate.netrsc.org

Simulated Gastric Fluid (SGF): The highly acidic environment of the stomach (pH 1-3) and the action of the enzyme pepsin are the first major challenges. Generally, small peptides exhibit reasonable stability in SGF. nih.gov Pepsin preferentially cleaves peptide bonds between large hydrophobic or aromatic amino acids. researchgate.net Given that the this compound sequence lacks these specific residues, it is predicted to have relatively high stability against pepsin-mediated hydrolysis in the stomach.

Simulated Intestinal Fluid (SIF): The environment of the small intestine is significantly different, characterized by a neutral to slightly alkaline pH and a cocktail of proteases, including trypsin, chymotrypsin (B1334515), and carboxypeptidases, secreted by the pancreas. researchgate.netoup.com These enzymes are highly efficient at breaking down peptides. Short peptides are often rapidly metabolized in intestinal fluids. diva-portal.orgpharmaexcipients.com Studies on other tetrapeptides confirm that while they may be stable in gastric juice, they are often quickly degraded in jejunal (intestinal) fluid. oup.comdiva-portal.org The degradation is primarily carried out by pancreatic enzymes like chymotrypsin and trypsin, as well as carboxypeptidases that cleave amino acids from the C-terminus. oup.com For this compound, carboxypeptidases would likely cleave the C-terminal glutamic acid, while various endo- and aminopeptidases could hydrolyze internal bonds and the N-terminal alanine, respectively.

Stability in Simulated Plasma

Once a peptide enters the bloodstream, it is exposed to a variety of peptidases that can rapidly degrade it. The half-life of small, unmodified peptides in plasma is typically very short, often in the range of minutes. explorationpub.comnih.gov This rapid clearance is due to both enzymatic degradation and renal filtration. nih.gov

The amino acid sequence of a peptide plays a crucial role in its plasma stability. wikipedia.org Sequences rich in proline, glutamic acid, serine, and threonine, known as PEST sequences, are often associated with proteins that have a short half-life. wikipedia.org The tetrapeptide this compound contains both serine and glutamic acid, suggesting it may be susceptible to rapid degradation in vivo. The primary mechanism of degradation in plasma involves exopeptidases (aminopeptidases and carboxypeptidases) and endopeptidases that cleave the peptide into smaller fragments and constituent amino acids. acs.org

The following data tables summarize the expected stability profile and the enzymatic factors relevant to the degradation of this compound.

Interactive Data Table: Predicted Stability of this compound in Simulated Biological Fluids

Fluid TypeKey Environmental FactorsMajor EnzymesPredicted Stability of this compoundLikely Outcome
Simulated Gastric Fluid (SGF) pH 1-3PepsinRelatively HighMinimal degradation expected due to lack of preferential cleavage sites. researchgate.netnih.gov
Simulated Intestinal Fluid (SIF) pH 6.8-7.5Trypsin, Chymotrypsin, Carboxypeptidases, AminopeptidasesLowRapid degradation by various peptidases. oup.comdiva-portal.org
Simulated Plasma pH 7.4Aminopeptidases, Carboxypeptidases, EndopeptidasesLow to Very LowShort half-life, rapid cleavage into smaller peptides and amino acids. explorationpub.comresearchoutreach.org

Interactive Data Table: Major Proteolytic Enzymes and Their Potential Action on this compound

Enzyme ClassSpecific Enzyme(s)Typical Cleavage SitePredicted Action on this compound Sequence (Ala¹-Gly²-Ser³-Glu⁴)
Aspartic Proteases PepsinAfter large hydrophobic/aromatic residues (e.g., Phe, Trp, Tyr). researchgate.netUnlikely to cleave the peptide.
Serine Proteases TrypsinAfter positively charged residues (Lys, Arg). wustl.eduUnlikely to cleave the peptide as it lacks Lys or Arg.
Serine Proteases ChymotrypsinAfter large hydrophobic residues (e.g., Phe, Trp, Tyr). wustl.eduUnlikely to cleave the peptide.
Exopeptidases CarboxypeptidasesCleaves C-terminal amino acid. oup.comLikely to cleave the C-terminal Glutamic acid (Glu⁴).
Exopeptidases AminopeptidasesCleaves N-terminal amino acid.Likely to cleave the N-terminal Alanine (Ala¹).

Biological Functions and Mechanistic Implications of Ala Gly Ser Glu in Vitro/ex Vivo Studies

Modulation of Fundamental Cellular Processes

The influence of peptides on cellular processes such as proliferation, apoptosis, migration, and adhesion is a key area of biomedical research. The constituent amino acids of Ala-Gly-Ser-Glu—Alanine (B10760859), Glycine (B1666218), Serine, and Glutamic acid—are all known to be deeply involved in cellular metabolism and signaling, suggesting that the peptide itself could have significant biological activity.

Influence on Cell Migration and Adhesion (In vitro)

Cell migration and adhesion are fundamental processes regulated by interactions between cells and the extracellular matrix (ECM). These interactions are often mediated by specific peptide motifs on ECM proteins like fibronectin and laminin, which bind to integrin receptors on the cell surface.

The most well-known of these motifs is Arg-Gly-Asp (RGD), found in fibronectin, which is a potent inhibitor of cell-substrate attachment when presented as a synthetic peptide. researchgate.netmolbiolcell.org Other sequences derived from laminin, such as Tyr-Ile-Gly-Ser-Arg (YIGSR) and Ile-Lys-Val-Ala-Val (IKVAV), are also recognized for promoting cell adhesion and migration. pnas.orgmdpi.com

There is no direct evidence in the reviewed literature documenting a role for the specific sequence this compound in mediating cell adhesion or migration. The function of such peptides is highly sequence-specific, and the absence of a recognized binding motif like RGD suggests that this compound is unlikely to function as a direct competitive inhibitor of classical cell-ECM adhesion. However, its metabolic effects could indirectly influence the complex machinery of cell migration, which is an area that requires further investigation. The coordinated interplay between microtubule dynamics and focal adhesion assembly is crucial for successful cell migration. mdpi.com

Immunomodulatory Activities (In vitro/Ex vivo)

Amino acids and peptides are central regulators of the immune system. They provide the necessary substrates for the massive proliferation and differentiation of immune cells during an immune response and also act as signaling molecules that modulate immune functions. cambridge.org

Cytokine Production Modulation in Immune Cell Cultures

Cytokines are signaling proteins that orchestrate the immune response. The production of cytokines by immune cells like macrophages and lymphocytes is tightly regulated and can be influenced by the availability of amino acids. For example, glutamine availability is known to affect T-cell differentiation and the production of related cytokines; its limitation can suppress the Th1 response. nih.gov

Studies on various bioactive peptides have demonstrated direct immunomodulatory effects in vitro. Peptides derived from fermented milk were shown to control the production of pro-inflammatory cytokines (TNF-α, IL-1, IL-6) and the anti-inflammatory cytokine (IL-10) in LPS-stimulated murine macrophages. researchgate.net Similarly, a glycoprotein (B1211001) isolated from chickpeas stimulated the production of nitric oxide (NO), IL-6, TNF-α, and MCP-1 in RAW 264.7 macrophages in a dose-dependent manner, indicating a pro-inflammatory potential. frontiersin.org Peptides from Alaska pollock were found to increase the secretion of IL-6 and IL-10, which are involved in the final differentiation of IgA-producing B cells. mdpi.com

While these studies highlight the potential of peptides to modulate cytokine profiles, specific data on the effect of this compound on cytokine production in immune cell cultures are not available in the current body of research.

Immune Cell Activation and Differentiation Processes

The activation and differentiation of T lymphocytes are metabolically demanding processes that require a substantial increase in the uptake and utilization of amino acids. aacrjournals.orgnih.gov Upon activation, T cells upregulate transporters for amino acids like glutamine, alanine, and serine to fuel glycolysis, the TCA cycle, and the biosynthesis of proteins and nucleic acids. portlandpress.comnih.gov

Alanine: Transported via the SLC38A1 transporter, which is upregulated upon T-cell receptor engagement. nih.gov

Serine & Glycine: Catabolism of serine into glycine is essential for the one-carbon metabolic network that provides the building blocks for nucleotide synthesis, which is critical for T-cell division. aacrjournals.org

Glutamine/Glutamate (B1630785): Glutamine is a key fuel for T cells and its deprivation can block proliferation and cytokine production. nih.gov It is also a precursor for the antioxidant glutathione, which is vital for managing oxidative stress during an immune response. aacrjournals.org

Given that this compound is composed of these critical amino acids, it could potentially serve as a source of substrates to support immune cell activation and effector functions following its uptake and hydrolysis by peptidases.

Neurobiological Functions and Neuroprotection (In vitro/Ex vivo)

Neuropeptides, which are small protein-like molecules, play significant roles in the central nervous system (CNS) as neurotransmitters, neuromodulators, and neurohormones. They are involved in a wide range of physiological functions, and some have been shown to possess neuroprotective properties. acs.org

The constituent amino acids of this compound have distinct and vital roles in the CNS. Glutamate is the principal excitatory neurotransmitter, but its excess can lead to excitotoxicity, a pathological process implicated in neurodegenerative diseases like Alzheimer's. researchgate.net Maintaining glutamate homeostasis is therefore critical for neuronal health. Glycine, conversely, is a primary inhibitory neurotransmitter, particularly in the brainstem and spinal cord.

A patent for compositions targeting the nervous system lists a longer peptide, Trp-Ala-Gly-Gly-Asp-Phe-Ser-Gly-Glu , as a modified neuropeptide analog. google.com The inclusion of the "Ser-Gly-Glu" terminal sequence in a molecule designed for neurological applications suggests that this motif may be of interest for interacting with targets in the CNS. In vitro and ex vivo models are crucial for elucidating such potential functions. For instance, studies have used in vitro excitotoxicity models to show that certain alkaloidal fractions can protect neurons against glutamate-mediated toxic stimulus by reducing apoptosis and oxidative stress. researchgate.net

Further research is required to determine if the this compound tetrapeptide itself has any direct neuro-active or neuroprotective properties, such as modulating neurotransmitter receptors, influencing ion channel activity, or protecting against excitotoxic and oxidative insults.

Investigation of Neuronal Signaling Modulation

Specific studies detailing how this compound modulates neuronal signaling pathways in vitro are not available in the search results.

Synaptic Plasticity and Neurogenesis Studies (In vitro)

There is no specific information in the search results on the effects of the tetrapeptide this compound on synaptic plasticity or in vitro neurogenesis. While other peptides, such as Ala-Glu-Asp-Gly (AEDG), have been studied for their role in neurogenesis, these findings cannot be extrapolated to this compound. mdpi.comresearchgate.net

Antioxidant and Anti-Inflammatory Activities (In vitro/Ex vivo)

While the general antioxidant and anti-inflammatory potential of peptides is widely studied, specific assay data for this compound is not available.

Free Radical Scavenging Assays

Quantitative data from free radical scavenging assays (e.g., DPPH, ABTS) specifically for the tetrapeptide this compound are not documented in the provided search results.

Inhibition of Oxidative Stress Markers

Research findings on the ability of this compound to inhibit oxidative stress markers in vitro or ex vivo are not available.

Modulation of Inflammatory Mediators

There is no specific data on how this compound modulates inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) or other signaling molecules like nitric oxide (NO) in cell-based assays. rsc.orgnih.gov

Chemical Modification and Derivatization Strategies for Ala Gly Ser Glu

Strategies for Enhancing Peptide Stability (e.g., proteolytic resistance)

To improve the viability of peptides, numerous strategies have been developed to bolster their stability against enzymatic attack. These modifications are designed to make the peptide less recognizable to proteases, thereby increasing its circulating half-life and bioavailability. explorationpub.com

The most straightforward approach to protect a linear peptide from exopeptidases—enzymes that cleave amino acids from the ends of a peptide chain—is to cap the N- and C-termini. nih.gov

N-terminal Acetylation: The free primary amine of the N-terminal Alanine (B10760859) in Ala-Gly-Ser-Glu can be acetylated. This modification neutralizes the positive charge at the N-terminus, which not only mimics the structure of many native proteins but also renders the peptide resistant to degradation by aminopeptidases. thermofisher.comlifetein.com

C-terminal Amidation: Similarly, the C-terminal carboxyl group of Glutamic acid can be converted to a primary amide. This amidation neutralizes the negative charge and is a crucial modification to prevent cleavage by carboxypeptidases. lifetein.comunicam.it This modification is also known to prolong the shelf life of peptide hormones. lifetein.com

These terminal modifications are a first line of defense, significantly enhancing peptide stability as demonstrated in numerous studies. unicam.it

Table 1: Illustrative Effect of Terminal Modifications on the Proteolytic Stability of this compound This table presents hypothetical data for illustrative purposes.

Peptide Variant Modification Susceptibility to Aminopeptidase (B13392206) Susceptibility to Carboxypeptidase
This compound None High High
Acetyl-Ala-Gly-Ser-Glu N-terminal Acetylation Low High
This compound-NH₂ C-terminal Amidation High Low
Acetyl-Ala-Gly-Ser-Glu-NH₂ N- and C-terminal Low Low

To protect against endopeptidases, which cleave internal peptide bonds, more comprehensive structural alterations are necessary.

Cyclization: Transforming the linear this compound into a cyclic structure can dramatically enhance its stability. thermofisher.com This can be achieved by forming an amide bond between the N-terminal Alanine and the C-terminal Glutamic acid (head-to-tail cyclization) or through linkages involving the side chains of Serine and Glutamic acid. rsc.org Cyclization restricts the peptide's conformational flexibility, which can decrease the entropic penalty of binding to a target and make the backbone less accessible to proteases. explorationpub.comfrontiersin.org However, the efficiency of cyclization can be sequence-dependent and challenging for short peptides. acs.org

D-amino Acid Incorporation: Proteases are highly stereospecific and primarily recognize substrates composed of L-amino acids. nih.gov By strategically substituting one or more of the residues in this compound with their corresponding D-amino acid mirror images (e.g., L-Ala to D-Ala), the resulting peptide becomes resistant to enzymatic degradation. explorationpub.comfrontiersin.org This approach has been shown to significantly improve the stability of peptides while often retaining their biological activity. epfl.ch

Table 2: Hypothetical Comparison of In Vitro Stability for Modified this compound Analogues This table presents hypothetical data for illustrative purposes.

Peptide Analogue Modification Type In Vitro Half-Life (Human Serum)
L-Ala-Gly-L-Ser-L-Glu Unmodified Linear < 5 minutes
cyclo(this compound) Head-to-Tail Cyclization > 6 hours
L-Ala-D-Gly-L-Ser-L-Glu D-amino acid substitution > 12 hours

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. frontiersin.org For a peptide like this compound, PEG can be conjugated to the N-terminal amine or the hydroxyl side chain of Serine. thermofisher.com

This modification offers several advantages in an in-vitro context:

Increased Hydrodynamic Size: The attachment of a PEG polymer increases the effective size of the peptide, which is a key factor in reducing renal clearance in vivo. frontiersin.org

Enzymatic Shielding: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby enhancing the peptide's stability. nih.gov

Improved Solubility: As a hydrophilic polymer, PEG can improve the aqueous solubility of more hydrophobic peptides. thermofisher.com

The size of the attached PEG polymer can be tuned to optimize these properties. While PEGylation can sometimes lead to a reduction in the peptide's immediate biological activity, this is often offset by its greatly extended duration of action. nih.gov

Table 3: Illustrative Properties of PEGylated this compound Derivatives This table presents hypothetical data for illustrative purposes.

Derivative Approximate Molecular Weight (Da) In Vitro Proteolytic Resistance (vs. Unmodified)
This compound 405 1x
This compound-PEG(2kDa) ~2405 ~20x
This compound-PEG(5kDa) ~5405 ~50x

Backbone and Side-Chain Modifications (e.g., Cyclization, D-amino acid incorporation)

Conjugation with Reporter Groups and Affinity Tags for Research Applications

To facilitate its use in research, this compound can be conjugated with various labels for detection, purification, and quantification.

Reporter Groups: Fluorescent dyes are commonly used to create molecular probes for imaging studies and enzyme assays. qyaobio.com Fluorophores such as Fluorescein (FITC) or Dansyl chloride can be attached to the N-terminus of this compound. genscript.comthermofisher.com The Serine side chain also provides a potential site for modification. For instance, periodate (B1199274) oxidation of an N-terminal serine can generate an aldehyde group, which can then be specifically reacted with a fluorescent hydrazide reporter. nih.gov

Affinity Tags: Affinity tags are molecules that can be appended to a peptide to enable its purification or immobilization. Biotin is a popular choice due to its incredibly strong and specific interaction with avidin (B1170675) and streptavidin. wikipedia.org Biotin can be conjugated to the N-terminus of the peptide, or to the side-chain of an added lysine (B10760008) residue, often with a spacer arm to reduce steric hindrance. formulationbio.comthermofisher.com This allows for the easy capture of the peptide on streptavidin-coated surfaces for use in pull-down assays or solid-phase immunoassays. panatecs.com

Table 4: Common Reporter and Affinity Conjugations for this compound This table presents hypothetical data for illustrative purposes.

Tag/Reporter Type Potential Conjugation Site on this compound Primary Application
Fluorescein (FITC) Fluorescent Reporter N-terminal amine (Ala) Fluorescence microscopy, Flow cytometry
Dansyl Fluorescent Reporter N-terminal amine (Ala) Fluorescence-based assays
Biotin Affinity Tag N-terminal amine (Ala) or side-chain of added Lysine Purification, Immobilization, ELISA, Pull-down assays

Design and Synthesis of Analogues with Modified Functional Properties (In vitro)

Beyond enhancing stability, chemical modifications are employed to systematically probe and alter the functional properties of a peptide. This is a cornerstone of structure-activity relationship (SAR) studies, aimed at developing analogues with improved potency, selectivity, or novel functions.

A powerful method to understand the role of each amino acid in a peptide's function is scanning mutagenesis. asm.org

Alanine Scanning: In this technique, each amino acid residue is systematically replaced with alanine. nih.gov For the this compound sequence, one would synthesize analogues such as Ala-Ala -Ser-Glu, Ala-Gly-Ala -Glu, and Ala-Gly-Ser-Ala . By comparing the biological activity (e.g., receptor binding affinity) of these analogues to the parent peptide in vitro, researchers can identify which side chains are critical for function. nih.govpnas.org A significant loss of activity upon substitution suggests the original residue's side chain is important. Since Glycine (B1666218) lacks a side chain, its substitution with Alanine probes the importance of conformational flexibility at that position. nih.gov

Broader Substitution Analysis: This approach expands on alanine scanning by using a wider range of natural or non-canonical amino acids for substitution. nih.gov For example, substituting Serine with Threonine (another hydroxyl-containing residue) or Aspartic acid (a different acidic residue) could reveal subtle requirements for side-chain size, structure, or pKa. Replacing Glutamic acid with its amide, Glutamine, would assess the importance of the negative charge for the peptide's function. google.comsigmaaldrich.com These systematic substitutions provide a detailed map of the chemical features required for the peptide's activity. asm.org

Table 5: Illustrative Alanine Scan of a Hypothetical Bioactive Peptide (P1-Gly-Ser-Glu-P5) and its Effect on Receptor Binding This table presents hypothetical data for illustrative purposes.

Peptide Analogue Substitution Relative Binding Affinity (IC₅₀) Interpretation
P1-Gly-Ser-Glu-P5 Wild-Type 1.0 (e.g., 10 nM) Baseline activity
P1-Ala -Ser-Glu-P5 Gly --> Ala 5.0 (e.g., 50 nM) Glycine's flexibility is moderately important
P1-Gly-Ala -Glu-P5 Ser --> Ala 100.0 (e.g., 1000 nM) Serine side chain is critical for binding
P1-Gly-Ser-Ala -P5 Glu --> Ala 50.0 (e.g., 500 nM) Glutamic acid side chain is important for binding

Incorporation of Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), into peptide sequences represents a powerful strategy for developing novel analogues with enhanced properties. jpt.comnih.gov Unlike the 20 standard proteinogenic amino acids encoded by the universal genetic code, ncAAs offer a vast chemical diversity that can be leveraged to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. nih.govwikipedia.orgnih.gov The introduction of ncAAs into the this compound tetrapeptide can fundamentally alter its physicochemical characteristics, biological activity, and resistance to enzymatic degradation. nih.govresearchgate.net

Strategies for incorporating ncAAs are varied and can be broadly categorized into chemical synthesis and biosynthetic methods. mdpi.com For a short peptide like this compound, solid-phase peptide synthesis (SPPS) is the most straightforward approach, allowing for the residue-specific insertion of a wide array of commercially available or custom-synthesized ncAAs. jpt.com This method provides precise control over the peptide sequence and the position of the modification. Other methods include enzymatic modifications and engineered biosynthetic pathways, which can be used for producing longer polypeptides containing ncAAs. mdpi.comnih.gov

The rationale for incorporating ncAAs into the this compound backbone includes:

Enhancing Proteolytic Stability: Peptides are rapidly degraded by proteases in biological systems. Replacing L-amino acids with their D-enantiomers or introducing sterically bulky or backbone-modified residues can render the peptide resistant to cleavage, thereby increasing its half-life. researchgate.netmdpi.com

Modulating Biological Activity: The side chains of ncAAs can introduce novel functionalities, such as altered charge, hydrophobicity, or hydrogen bonding capacity, which can fine-tune the peptide's interaction with its biological target. nih.gov

Constraining Conformation: The inherent flexibility of short linear peptides, particularly due to residues like Glycine, can be a disadvantage. Incorporating conformationally restricted ncAAs, such as α,α-dialkyl glycines or proline analogues, can lock the peptide into a specific bioactive conformation, potentially increasing its potency and selectivity. nih.gov

Each position within the this compound sequence offers a unique opportunity for modification with ncAAs. For instance, substituting the Glycine residue can have a significant impact on the peptide's flexibility. wikipedia.org The Serine residue, with its hydroxyl group, can be replaced with analogues that allow for specific conjugation or alter hydrogen-bonding patterns. rsc.org The Alanine and Glutamic acid residues can be substituted with homologs or isomers to probe steric and electronic requirements for activity. mdpi.com For example, replacing L-Alanine with D-Alanine at the N-terminus could significantly inhibit degradation by aminopeptidases. nih.gov Similarly, substituting Glycine with a residue like α-aminoisobutyric acid (Aib) could induce a helical turn, drastically changing the peptide's three-dimensional structure. nih.gov

The table below outlines potential modifications to the this compound sequence using various non-canonical amino acids and the projected impact based on established research findings in peptide chemistry.

Target PositionCanonical ResidueNon-Canonical Amino Acid (ncAA) ExamplencAA TypePotential Impact on this compound Analog
1Alanine (Ala)D-Alanine (D-Ala)D-amino acidIncreased resistance to aminopeptidase degradation. mdpi.com
1Alanine (Ala)tert-Butylglycine (Tle)Sterically hinderedMay enhance binding affinity by providing a bulky hydrophobic group. mdpi.com
2Glycine (Gly)α-Aminoisobutyric acid (Aib)α,α-Dialkyl glycineInduces conformational rigidity; promotes helical or turn structures. nih.gov
2Glycine (Gly)Sarcosine (Sar)N-alkylated amino acidIncreases resistance to proteolysis and can influence conformation. nih.govresearchgate.net
3Serine (Ser)Dehydroalanine (Dha)α,β-Dehydro amino acidIntroduces a reactive site for further chemical modification (e.g., conjugate addition). nih.gov
3Serine (Ser)O-methyl-SerineSide-chain modifiedBlocks potential phosphorylation site; alters hydrogen bonding capacity.
4Glutamic Acid (Glu)α-Aminoadipic acid (Aad)Homologous amino acidExtends the acidic side chain, potentially altering receptor interaction and specificity. nih.gov
4Glutamic Acid (Glu)D-Glutamic Acid (D-Glu)D-amino acidEnhances stability against carboxypeptidases; alters side-chain orientation. mdpi.com

The systematic replacement of each amino acid in this compound with a panel of ncAAs allows for the creation of a library of analogues. Screening these analogues can elucidate structure-activity relationships (SAR) and lead to the discovery of peptides with optimized therapeutic or research potential. acs.org This approach moves beyond the limitations of the natural amino acid repertoire, opening up a vast chemical space for peptide design and engineering. nih.govresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Ala Gly Ser Glu in Complex Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis of peptides like Ala-Gly-Ser-Glu. farmaciajournal.com This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it ideal for analyzing complex samples. farmaciajournal.comphytolab.com The use of a triple quadrupole mass spectrometer allows for operation in modes like multiple reaction monitoring (MRM), which significantly enhances quantitative accuracy and throughput by monitoring specific precursor-to-product ion transitions. mdpi.comnih.gov

Method Development for Sensitivity and Selectivity

Developing a robust LC-MS/MS method for this compound involves careful optimization of both chromatographic and mass spectrometric parameters. The goal is to achieve maximum sensitivity and selectivity, enabling the detection of the peptide at very low concentrations while minimizing interference from other components in the sample matrix. phytolab.comresearchgate.net

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common choice for peptide separation. nih.gov The selection of the stationary phase (e.g., C18) and the optimization of the mobile phase composition and gradient are critical for retaining and resolving the polar this compound peptide. mdpi.comshimadzu.com The use of ion-pairing agents like formic acid in the mobile phase can improve peak shape and retention of polar peptides. mdpi.com For highly polar compounds that are difficult to retain on traditional reversed-phase columns, mixed-mode columns that combine ion-exchange and normal-phase characteristics can be employed. shimadzu.com

Mass Spectrometric Detection: In tandem mass spectrometry, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This MRM approach provides a high degree of specificity and reduces background noise. nih.gov The choice of precursor and product ions, as well as the optimization of collision energy, are crucial steps in method development to ensure the highest signal intensity. For some amino acids and short peptides, a combination of MRM and selected ion monitoring (SIM) can enhance reliability and accuracy, particularly for low concentration levels. lcms.cz

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterConditionPurpose
Chromatography
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Separation of the peptide from the sample matrix.
Mobile Phase A0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic component for gradient elution.
Flow Rate0.3 mL/minOptimized for sensitivity and separation efficiency.
Gradient5-40% B over 10 minutesElution of the peptide with good peak shape.
Column Temperature40 °CEnsures reproducible retention times.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)Efficiently ionizes the peptide.
MS/MS ModeMultiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification.
Precursor Ion (Q1)m/z of [this compound+H]⁺Selects the target peptide ion.
Product Ions (Q3)Specific fragment ionsConfirms the identity and allows for quantification.
Collision EnergyOptimized for each transitionMaximizes the intensity of product ions.

This table presents a hypothetical set of optimized parameters. Actual conditions would need to be empirically determined.

Derivatization Techniques for Enhanced Detection (e.g., pre-column, post-column)

For peptides and their constituent amino acids that exhibit poor retention on reversed-phase columns or low ionization efficiency, derivatization can be a valuable strategy to improve their analytical characteristics. actascientific.com This chemical modification can be performed either before (pre-column) or after (post-column) chromatographic separation. actascientific.com

Pre-column Derivatization: This technique involves reacting the analyte with a derivatizing reagent before injection into the LC system. actascientific.com This approach is widely used to enhance the hydrophobicity of polar molecules, thereby improving their retention on reversed-phase columns. mdpi.com It can also introduce a readily ionizable group or a chromophore/fluorophore to enhance detection sensitivity. google.com

Common pre-column derivatization reagents for amino acids and peptides include:

Phenyl isothiocyanate (PITC): Reacts with the N-terminal amino group. google.com

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent used for the derivatization of amino acids to improve their detection in food ingredient analysis. researchgate.net

Urea (B33335): A simple and inexpensive reagent that can react with the amino groups of amino acids and peptides to form carbamoyl (B1232498) derivatives, which show improved separation on reversed-phase columns. mdpi.comnih.gov The reaction is typically carried out at an elevated temperature and alkaline pH. nih.govresearchgate.net For example, a study demonstrated that derivatization with urea at 80°C and pH 9 for 4 hours resulted in nearly complete conversion of amino acids. nih.gov

N-alkyl-nicotinic acid N-hydroxysuccinimide esters: These reagents can be used to derivatize amino acids, facilitating their analysis by RPC-MS. google.com

Post-column Derivatization: In this method, the derivatizing reagent is introduced into the eluent from the chromatographic column before it enters the detector. aurigaresearch.com This technique is advantageous as it does not alter the chromatographic separation of the original analyte and avoids the formation of multiple derivative products from a single analyte. aurigaresearch.com Post-column derivatization is often used to introduce a property that enhances detection, such as fluorescence or improved ionization. researchgate.netwaters.com For instance, the addition of solvents like isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO) post-column can facilitate the electrospray process and enhance sensitivity in LC-MS. waters.com

Table 2: Comparison of Pre-column and Post-column Derivatization

FeaturePre-column DerivatizationPost-column Derivatization
Timing of Reaction Before chromatographic separation. actascientific.comAfter chromatographic separation, before detection. aurigaresearch.com
Primary Goal Improve chromatographic retention and/or introduce a detectable tag. mdpi.comEnhance detection signal without altering chromatography. waters.com
Advantages Can significantly improve separation; versatile reagents available. mdpi.comgoogle.comNo interference with chromatography; simpler chromatograms. aurigaresearch.com
Disadvantages May produce multiple derivative products; excess reagent can interfere. actascientific.comRequires additional pump and mixing tee; potential for band broadening. researchgate.net

Capillary Electrophoresis (CE) for Peptide Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like peptides. nih.gov Separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte solution. acs.org CE offers several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption. nih.gov

For the analysis of a tetrapeptide like this compound, capillary zone electrophoresis (CZE) is a commonly employed mode. nih.gov In CZE, the separation is based on the charge-to-size ratio of the analytes. The method can be optimized by adjusting the pH of the background electrolyte, the separation voltage, and the capillary temperature. nih.gov To enhance sensitivity, CE is often coupled with highly sensitive detection methods, such as laser-induced fluorescence (LIF) after derivatization of the peptide with a fluorescent tag. acs.org CE can also be coupled with mass spectrometry (CE-MS) for definitive identification of the separated peptides. researchgate.net

Table 3: Representative Capillary Electrophoresis Conditions for Peptide Analysis

ParameterConditionPurpose
Capillary Fused-silica, 50 µm i.d., 50 cm total lengthProvides the separation channel.
Background Electrolyte 50 mM Phosphate buffer, pH 7.4Maintains a stable electric field and pH.
Separation Voltage 20 kVDrives the electrophoretic separation.
Injection Hydrodynamic (e.g., 50 mbar for 5 s)Introduces a small plug of the sample.
Detection UV absorbance at 200 nm or LIF after derivatizationMonitors the separated peptides.

This table presents a hypothetical set of CE conditions. Actual parameters would need to be optimized for the specific analysis of this compound.

Development of Immunoassays for Specific Detection (e.g., ELISA) in Research Matrices

Immunoassays are highly specific and sensitive methods that utilize the binding affinity between an antibody and its target antigen. diva-portal.org For the detection of this compound, a custom antibody would need to be developed that specifically recognizes this tetrapeptide sequence. Once such an antibody is available, it can be used to develop various immunoassay formats, with the enzyme-linked immunosorbent assay (ELISA) being one of the most common. nih.gov

An ELISA for this compound would typically involve immobilizing either the peptide or a capture antibody onto a solid support, such as a microtiter plate. nih.gov The sample is then added, and after a series of incubation and washing steps, a detection antibody conjugated to an enzyme is introduced. The addition of a substrate for the enzyme results in a measurable signal (e.g., color change or fluorescence) that is proportional to the amount of this compound in the sample. nih.gov

The primary advantage of immunoassays is their high specificity and sensitivity, often allowing for the detection of analytes at very low concentrations in complex biological fluids with minimal sample cleanup. mybiosource.com They are also amenable to high-throughput screening. elabscience.com However, the development of a specific antibody to a small peptide like this compound can be challenging, and the assay's performance is highly dependent on the quality of the antibody. nih.gov

Microfluidic and Lab-on-a-Chip Approaches for High-Throughput Analysis

Microfluidic and lab-on-a-chip technologies integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single miniaturized device. elveflow.com These approaches offer several advantages for peptide analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and automated operation. nih.govelveflow.com

For the analysis of this compound, a microfluidic chip could be designed to perform electrophoretic separations similar to capillary electrophoresis but on a much smaller scale (microchip electrophoresis). nih.gov Such a system can achieve very rapid separations, often in a matter of seconds. researchgate.net Detection can be integrated on-chip, for example, using capacitively coupled contactless conductivity detection (C⁴D) or by coupling the chip to a mass spectrometer. nih.govresearchgate.net

Furthermore, microfluidic devices can be used for more complex, integrated analyses. For instance, a "lab-on-a-chip" system could incorporate on-chip derivatization, followed by separation and detection, all within a single, automated platform. rsc.org There is also potential for the development of microfluidic immunoassays, where the binding reactions occur within microchannels, leading to faster and more sensitive detection. nih.gov These miniaturized systems hold great promise for the future of high-throughput peptide analysis in research settings. acs.org

Future Directions and Emerging Research Avenues for Ala Gly Ser Glu

Integration with Systems Biology and Omics Approaches

The integration of Ala-Gly-Ser-Glu into systems biology and omics-based research offers a powerful lens through which to understand its functional context within complex biological systems. Omics technologies, such as proteomics, transcriptomics, and metabolomics, can provide a comprehensive view of the molecular networks where this peptide sequence may play a role.

Proteomics can identify larger proteins containing the this compound motif that are differentially expressed under specific physiological or pathological conditions. frontiersin.orgnih.gov For instance, the analysis of silk proteins from various species has revealed repeating motifs rich in Glycine (B1666218), Alanine (B10760859), and Serine, which are crucial for their structural properties. frontiersin.org Multi-omics strategies that correlate proteomic data with transcriptomic and metabolomic data can elucidate the regulatory pathways governing the expression of these proteins. nih.govoup.com

Metabolomics studies can reveal dynamic changes in the intracellular concentrations of Alanine, Glycine, Serine, and Glutamic acid during different cellular states. researchgate.net A decrease in the cellular pool of these specific amino acids could correlate with the synthesis of proteins or peptides containing the this compound sequence, thereby linking metabolic fluxes directly to peptide production. researchgate.net Furthermore, omics data analysis has shown a correlation between the GC content of an organism's genome and the amino acid composition of its proteome, which can influence the abundance of peptides like this compound. nih.gov

Table 1: Classification of Constituent Amino Acids of this compound in Omics Research
Amino AcidAbbreviationClassification by Codon Type nih.govRole in T Cell Metabolism nih.gov
AlanineAlaGC-rich codonsNon-essential
GlycineGlyGC-rich codonsConditionally essential
SerineSerOtherConditionally essential
Glutamic AcidGluOtherNon-essential

By leveraging these high-throughput approaches, researchers can move beyond studying the peptide in isolation and instead map its interactions and functions within the intricate web of cellular processes.

Potential in Bioengineering and Advanced Biomaterials Science

The unique sequence of this compound makes it a compelling candidate for the development of next-generation biomaterials. Peptides are increasingly favored as building blocks for such materials due to their biocompatibility, biodegradability, and the precise control over their structure and function afforded by chemical synthesis. mdpi.comru.nl

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. mdpi.com Peptides are particularly adept at self-assembly, driven by forces such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, to form nanostructures like fibers, ribbons, and tubes. frontiersin.orgnih.gov The this compound sequence, containing both hydrophobic (Alanine) and hydrophilic/charged (Serine, Glutamic acid) residues, possesses an amphiphilic character that is conducive to self-assembly.

This principle is exemplified by silk-like proteins that contain repeating motifs such as (Ala-Gly-Ser-Gly-Ala-Gly)n. shinshu-u.ac.jprsc.org These proteins self-assemble into highly stable β-sheet structures that give silk its remarkable mechanical properties, making it a promising scaffold material for bone regeneration. shinshu-u.ac.jprsc.org The future design of self-assembling systems could incorporate the this compound sequence to fine-tune the resulting material's properties by controlling the interplay of these non-covalent forces.

Table 2: Examples of Self-Assembling Peptides and Driving Interactions
Peptide/Motif ExamplePrimary Driving InteractionsResulting NanostructureReference
RADA16-IElectrostatic, Hydrogen bondingNanofibers, β-sheets nih.gov
(Ala-Gly-Ser-Gly-Ala-Gly)nHydrophobic, Hydrogen bondingβ-sheets, Fibers shinshu-u.ac.jprsc.org
Peptide Amphiphiles (PAs)Hydrophobic (alkyl tail), Hydrogen bondingCylindrical nanofibers nih.govmdpi.com
Fmoc-dipeptidesπ-π stacking, Hydrogen bondingNanofibers nih.govmdpi.com

The nanofibers formed by self-assembling peptides can entangle to form hydrogels—three-dimensional networks that can hold vast amounts of water. mdpi.commdpi.com These hydrogels are excellent candidates for creating scaffolds that mimic the native extracellular matrix (ECM), providing structural and biochemical support to cells in tissue engineering applications. nih.govfrontiersin.org

Research on silk fibroin, which contains Gly-Ala-Gly-Ala-Gly-Ser repeats, has demonstrated its utility in fabricating scaffolds for bone and cartilage repair. frontiersin.org Similarly, hydrogels based on the this compound sequence could be designed for in vitro tissue modeling. By modifying the peptide sequence or combining it with other biomaterials, the mechanical stiffness, porosity, and degradation rate of the resulting scaffold can be precisely controlled to replicate different tissue environments. nih.govmdpi.com For example, incorporating cell-adhesive motifs like Arg-Gly-Asp (RGD) could enhance cell attachment and proliferation on the scaffold. nih.gov These customizable scaffolds are invaluable tools for studying cell behavior in a 3D context that more closely resembles in vivo conditions.

Self-Assembling Peptide Systems

Advanced In Vitro Disease Models for Mechanistic Studies

Peptide-based systems are becoming increasingly important for developing advanced in vitro models to study the molecular mechanisms of diseases. The this compound sequence could be instrumental in this area, particularly in neurodegenerative and inflammatory disease research.

Fragments of the amyloid-beta (Aβ) polypeptide, which is central to the pathology of Alzheimer's disease, contain sequences with similarities to this compound, such as Asp-Ser-Gly and Ala-Glu-Asp-Val-Gly-Ser. Synthetic peptides incorporating the this compound motif could be used to investigate the fundamental processes of Aβ aggregation and plaque formation in a controlled in vitro setting. These models can help screen for inhibitor compounds that disrupt these pathological processes.

Furthermore, the known identity of this compound as an "eosinophilotactic peptide" points to its potential use in creating models for inflammatory or allergic conditions. usbio.net It could be used to study the signaling pathways involved in eosinophil recruitment and activation, providing a platform for testing new anti-inflammatory therapeutics. In another context, studies on osteogenesis imperfecta have used model peptides to understand how the substitution of glycine in repeating collagen triplets leads to disease. pnas.org While this compound is not a collagen triplet, it could be used in model systems to probe the structural and stability consequences of specific amino acid sequences in peptides.

Application of Artificial Intelligence and Machine Learning in Peptide Design and Functional Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research by enabling the rapid design and functional prediction of novel sequences. nih.govresearchgate.net These computational tools can be applied to this compound to explore its therapeutic and biotechnological potential systematically.

ML models can predict a peptide's biological activity based on its sequence. arxiv.org By training on large datasets of known peptides, these models learn to recognize patterns that correlate with specific functions, such as antimicrobial activity, cell penetration, or receptor binding. biorxiv.org Generative models, a more advanced form of AI, can go a step further by designing entirely new peptide sequences (de novo design) that are optimized for a desired function. chimia.charxiv.org

For a peptide like this compound, ML can predict its propensity to interact with specific proteins or to self-assemble into biomaterials. arxiv.org This involves converting the peptide sequence into a numerical representation using feature encodings, such as amino acid composition (AAC) or dipeptide composition (DC), which capture key information about the sequence. researchgate.netnih.gov AI algorithms can then screen vast virtual libraries of this compound variants to identify candidates with enhanced stability, bioactivity, or material properties, drastically accelerating the discovery process. aip.org

Table 3: Machine Learning Feature Encodings for Peptide Analysis
Feature Encoding MethodDescriptionPotential Application for this compoundReference
Amino Acid Composition (AAC)Calculates the frequency of each of the 20 standard amino acids in the peptide.Provides a basic compositional profile to compare with peptides of known function. researchgate.net
Dipeptide Composition (DC)Calculates the frequency of all 400 possible pairs of adjacent amino acids.Captures information about local residue order (e.g., Ala-Gly, Gly-Ser, Ser-Glu). researchgate.net
Physicochemical PropertiesRepresents the peptide based on properties like hydrophobicity, charge, and molecular weight.Predicts structural tendencies, such as self-assembly or membrane interaction. biorxiv.org
Structural InformationUses predicted secondary structures (e.g., helix, sheet, coil) as features.Predicts the peptide's ability to form ordered structures for biomaterial applications. arxiv.org

Q & A

Q. What mechanistic studies can differentiate between direct and indirect interactions of this compound with target receptors?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding affinity (KD) in real time. Use alanine-scanning mutagenesis of the receptor’s ligand-binding domain to identify critical residues. Förster resonance energy transfer (FRET) with fluorescently labeled peptides confirms proximity in live cells .

Data Contradiction & Reproducibility

Q. How to address inconsistencies in reported solubility profiles of this compound across studies?

  • Methodological Answer : Standardize solvent systems (e.g., 10% DMSO in PBS) and temperature (25°C). Use nephelometry to quantify turbidity as a proxy for solubility. Compare results against the “Rule of 3” (molecular weight <500 Da, logP <3) to identify outliers. Publish raw data in supplementary materials for transparency .

Q. What controls are essential to ensure reproducibility in this compound’s cytotoxicity assays?

  • Methodological Answer : Include vehicle controls (e.g., DMSO at 0.1% v/v) and reference compounds (e.g., staurosporine for apoptosis). Normalize viability data to untreated cells and plate-specific blanks. Use intra- and inter-assay coefficients of variation (CV <15%) to validate precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.